molecular formula C11H10ClNO2S B2711402 7,8-Dimethylquinoline-5-sulfonyl chloride CAS No. 1487725-55-2

7,8-Dimethylquinoline-5-sulfonyl chloride

Cat. No.: B2711402
CAS No.: 1487725-55-2
M. Wt: 255.72
InChI Key: KNHPBZRFXARWDQ-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO2S and a molecular weight of 255.72 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylquinoline-5-sulfonyl chloride typically involves the sulfonation of 7,8-dimethylquinoline followed by chlorination. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React in the presence of a base to form sulfonate esters.

    Thiols: React to form sulfonothioates.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinoline-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds and modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethylquinoline-5-sulfonyl chloride is unique due to the presence of two methyl groups at the 7 and 8 positions of the quinoline ring. This structural feature can influence its reactivity and the properties of the resulting products compared to other sulfonyl chlorides. The specific positioning of the methyl groups can also affect the compound’s steric and electronic properties, making it suitable for certain applications where other sulfonyl chlorides may not be as effective .

Properties

IUPAC Name

7,8-dimethylquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-7-6-10(16(12,14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPBZRFXARWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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